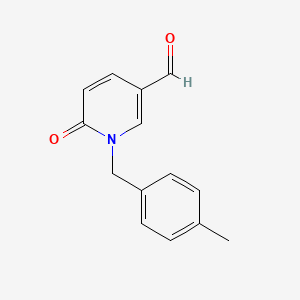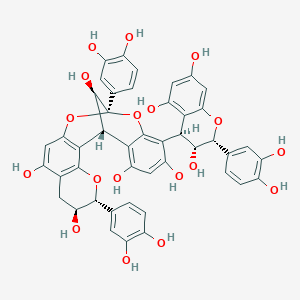
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin is a complex polyphenolic compound. Polyphenols are known for their antioxidant properties and are commonly found in various plants. This compound is a type of proanthocyanidin, which is a class of flavonoids. These compounds are known for their potential health benefits, including anti-inflammatory and cardioprotective effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin typically involves the condensation of epicatechin and catechin units. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often uses enzymes like polyphenol oxidase, while chemical synthesis may involve acid-catalyzed condensation reactions.
Industrial Production Methods
Industrial production of such compounds often involves extraction from natural sources, such as cocoa, tea, and certain fruits. The extraction process includes solvent extraction, purification, and concentration steps to isolate the desired compound.
化学反应分析
Types of Reactions
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution can result in various ester or ether derivatives.
科学研究应用
Chemistry: Used as a model compound for studying polyphenolic chemistry.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for cardiovascular diseases and certain cancers.
Industry: Used in the food and beverage industry for its antioxidant properties.
作用机制
The mechanism of action of Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Cardioprotective Effects: It improves endothelial function and reduces blood pressure.
相似化合物的比较
Similar Compounds
Procyanidin B2: Another type of proanthocyanidin with similar antioxidant properties.
Catechin: A monomeric flavonoid with well-known health benefits.
Epicatechin: A monomeric flavonoid similar to catechin but with different stereochemistry.
Uniqueness
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin is unique due to its complex structure, which may confer distinct biological activities compared to simpler polyphenols.
属性
CAS 编号 |
114637-81-9 |
|---|---|
分子式 |
C45H36O18 |
分子量 |
864.8 g/mol |
IUPAC 名称 |
(1R,5R,6S,13S)-5,13-bis(3,4-dihydroxyphenyl)-18-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15(20),16,18-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C45H36O18/c46-18-10-27(54)33-30(11-18)60-42(16-2-5-21(48)25(52)8-16)40(58)37(33)34-28(55)14-31-35(39(34)57)38-36-32(63-45(62-31,44(38)59)17-3-6-22(49)26(53)9-17)13-23(50)19-12-29(56)41(61-43(19)36)15-1-4-20(47)24(51)7-15/h1-11,13-14,29,37-38,40-42,44,46-59H,12H2/t29-,37+,38+,40+,41+,42+,44?,45-/m0/s1 |
InChI 键 |
SSOWHRNCDFFKAK-YXLANNFCSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=C(C(=CC(=C45)O)O)C6C(C(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
手性 SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=C4C(=C(C(=C5)O)[C@@H]6[C@H]([C@H](OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
规范 SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=C4C(=C(C(=C5)O)C6C(C(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649195.png)
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649196.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649197.png)
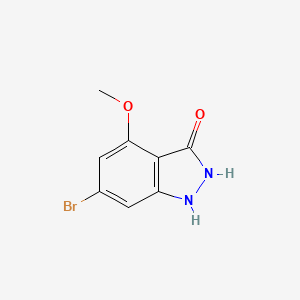
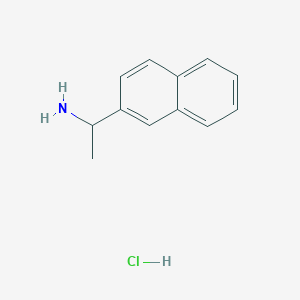
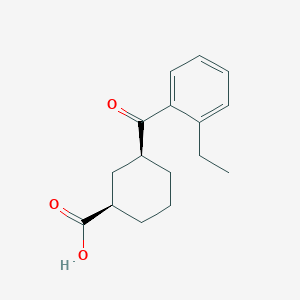
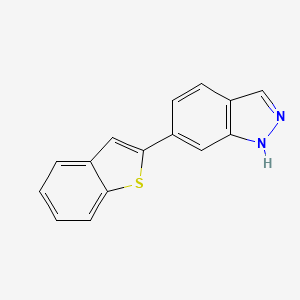
![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)
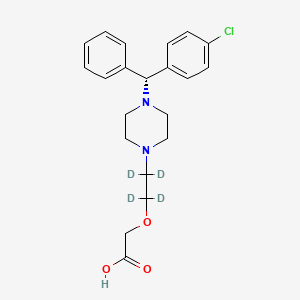
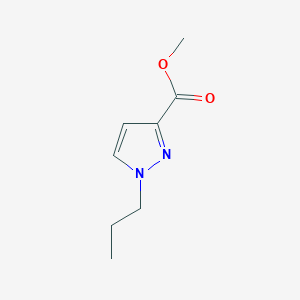
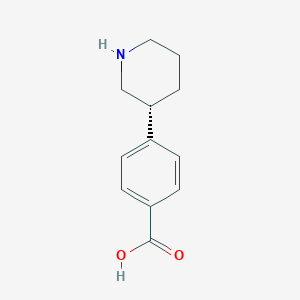
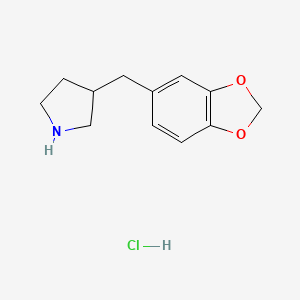
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)
